molecular formula C10H6ClNO B1313960 Quinoline-6-carbonyl chloride CAS No. 72369-87-0

Quinoline-6-carbonyl chloride

Cat. No.: B1313960
CAS No.: 72369-87-0
M. Wt: 191.61 g/mol
InChI Key: SEKHCAFZRYHQMP-UHFFFAOYSA-N
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Description

Quinoline-6-carbonyl chloride is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is particularly significant due to its role as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-6-carbonyl chloride typically involves the chlorination of quinoline-6-carboxylic acid. One common method is the reaction of quinoline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction produces this compound along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .

Scientific Research Applications

Quinoline-6-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-6-carbonyl chloride depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, quinoline-based antimalarial drugs inhibit the heme detoxification pathway in Plasmodium parasites . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Quinoline-6-carbonyl chloride can be compared with other quinoline derivatives such as:

  • Quinoline-2-carbonyl chloride
  • Quinoline-4-carbonyl chloride
  • Quinoline-8-carbonyl chloride

Uniqueness

This compound is unique due to its position on the quinoline ring, which influences its reactivity and the types of derivatives it can form. The position of the carbonyl chloride group affects the electronic distribution and steric factors, making it suitable for specific synthetic applications .

Similar Compounds

Properties

IUPAC Name

quinoline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKHCAFZRYHQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496032
Record name Quinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72369-87-0
Record name Quinoline-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen, a 1 L round bottom flask, equipped with septum and drying tube attached to a gas scrubber setup, was charged with 25.4 g (146.5 mmol) quinoline-6-carboylic acid. 1,4-Dioxane (250 mL) was added along with 10 drops of DMF. Inside a glovebox, oxalyl chloride (25.1 g, 197.8 mmol, 1.35 eq) was weighed into a septum vial. The vial was closed, removed from the glovebox, and the weighed oxalyl chloride was added, under nitrogen, to the reaction, in portions, via syringe. The reaction was stirred until most of the gas development ceased. The reaction remained stirring at room temperature overnight. The volatiles were removed using a rotary evaporator. Trace HCl was removed by addition of several aliquots of dry toluene, which were consecutively evaporated using the rotary evaporator. The final product was obtained in form of a colorless to slightly yellow powder (28.0 g, 146.4 mmol, 100%). 1H-NMR: (500 MHz, CDCl3) δ 9.35 (dd, J=5.2, 1.5 Hz, 1H), 9.09 (d, J=8.5 Hz, 1H), 9.09 (d, J=9.0 Hz, 1H), 9.01 (d, J=2.0 Hz, 1H), 8.64 (dd, J=9.1, 2.0 Hz, 1H), 8.14 (dd, J=8.4, 5.2 Hz, 1H); 13C-NMR (126 MHz, CDCl3) δ 122.92, 123.90, 128.21, 133.44, 133.79, 134.55, 140.95, 146.44, 147.11, 166.69.
Quantity
25.4 g
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reactant
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25.1 g
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reactant
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0 (± 1) mol
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catalyst
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250 mL
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solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of quinoline-6-carboxylic acid (0-1) (2.0 g, 11.5 mmol) in CH2Cl2 (250 mL) was added 3 drops of DMF at 0° C., followed by oxalyl chloride (7.3 g, 57.5 mmol) dropwise. The resulting reaction was stirred at room temperature overnight, and then concentrated to afford the title compound (2.2 g).
Quantity
2 g
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reactant
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250 mL
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solvent
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7.3 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Quinoline-6-carboxylic acid (1.4 g) was dissolved in dichloromethane (50 ml). N,N-dimethylformamide (100 μL) and oxalyl chloride (1.6 g) were added to this solution at room temperature and stirred for two hours followed by reflux for 20 minutes. The solvent was removed by distillation under the reduced pressure to obtain crude quinoline-6-carbonyl chloride. It was dissolved in pyridine and added to 2-bromo-4-(1-bromo-1,1,2,3,3,3-hexafluoropropan-2-yl)-6-(difluoromethoxy)aniline (0.73 g) also dissolved in pyridine, and the resulting mixture was heated under reflux for 5 hours. After cooling to room temperature, the reaction solution was diluted with 1 N hydrochloric acid and extracted twice with ethyl acetate. The solvent was removed by distillation under the reduced pressure. The resulting residues were dissolved in tetrahydrofiaran (30 ml), added with 1 M aqueous solution of lithium hydroxide (50 ml), and stirred at room temperature for 2 hours. The reaction solution was extracted twice with ethyl acetate. The organic phases were combined, washed with water, and dried over anhydrous magnesium sulfate. The drying agent (anhydrous magnesium sulfate) was removed by filtration and the solvent was distilled off under the reduced pressure. The resulting residues were purified by column chromatography to obtain N-[2-bromo-4-(1-bromo-1,1,2,3,3,3-hexafluoropropan-2-yl)-6-(difluoromethoxy)phenyl]quinoline-6-carboxamide (0.84 g, 86%).
Quantity
1.4 g
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reactant
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50 mL
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solvent
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Quantity
100 μL
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reactant
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Quantity
1.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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